![molecular formula C9H13NO2S B13891477 9-Thia-1-azaspiro[5.5]undecane-2,4-dione](/img/structure/B13891477.png)
9-Thia-1-azaspiro[5.5]undecane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Thia-1-azaspiro[5.5]undecane-2,4-dione is a spirocyclic compound characterized by a unique structure that includes both sulfur and nitrogen atoms within its ring system. This compound belongs to the class of spiro compounds, which are known for their intriguing conformational and configurational properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Thia-1-azaspiro[5.5]undecane-2,4-dione typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . The reaction conditions often involve the use of catalysts such as Grubbs catalyst for olefin metathesis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
9-Thia-1-azaspiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups within the compound.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced carbonyl compounds, and substituted derivatives of the original spirocyclic structure .
Aplicaciones Científicas De Investigación
9-Thia-1-azaspiro[5.5]undecane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound has shown potential in biological studies due to its unique structural features.
Industry: Its unique properties make it useful in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 9-Thia-1-azaspiro[5.5]undecane-2,4-dione involves its interaction with molecular targets such as proteins. For instance, it has been studied as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria . The compound’s spirocyclic structure allows it to fit into specific binding sites, disrupting the normal function of the target protein.
Comparación Con Compuestos Similares
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Similar in structure but contains an oxygen atom instead of sulfur.
1,3-Dioxane-1,3-dithiane spiranes: These compounds have both oxygen and sulfur atoms in their spirocyclic structure.
Uniqueness
9-Thia-1-azaspiro[5.5]undecane-2,4-dione is unique due to the presence of both sulfur and nitrogen atoms within its spirocyclic ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H13NO2S |
|---|---|
Peso molecular |
199.27 g/mol |
Nombre IUPAC |
9-thia-1-azaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C9H13NO2S/c11-7-5-8(12)10-9(6-7)1-3-13-4-2-9/h1-6H2,(H,10,12) |
Clave InChI |
HQZMTJAYZJNPPU-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCC12CC(=O)CC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methylsulfanylfuro[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B13891395.png)

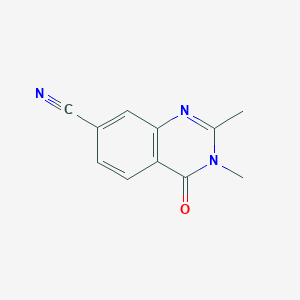
![(1a(2)S,6a(2)S)-7-Chloro-2a(2)-hydroxy-4,6-dimethoxy-6a(2)-methylspiro[benzofuran-2(3H),1a(2)-[2]cyclohexene]-3,4a(2)-dione](/img/structure/B13891412.png)
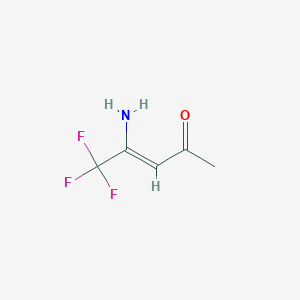
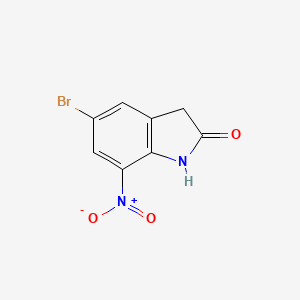
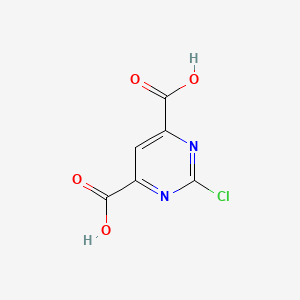
![2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-ylmethanol](/img/structure/B13891452.png)
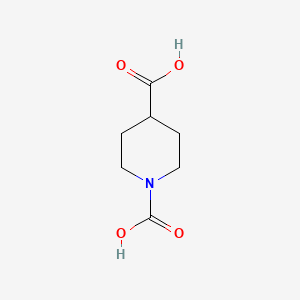
![((1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl pivalate](/img/structure/B13891462.png)
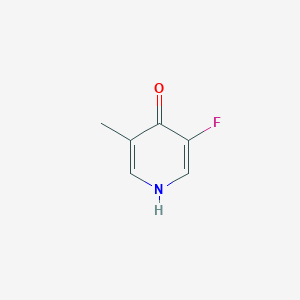

![5,7-Dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B13891488.png)

